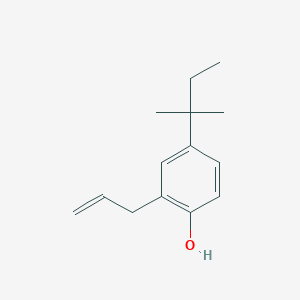

2,4-Di-tert-butylphenol

Cat. No. B135424

Key on ui cas rn:

96-76-4

M. Wt: 206.32 g/mol

InChI Key: ICKWICRCANNIBI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04198531

Procedure details

A suspension of 20 parts of phenol and 0.6 part of ion exchange resin is prepared in a stirred reactor at 85° C. and 1 bar pressure, whilst stirring at 500 rpm, and 7 parts of isobutylene are passed in. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor at 500 rpm. After 6 hours, 2.5 parts of phenol and 380 parts by volume of isobutylene are introduced per hour at 115° C. and 1 bar pressure and correspondingly 3.5 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and subjected to fractional distillation. After 200 hours' operation, 316 parts (88% of theory, based on starting material II) of 4-tert.-butylphenol of boiling point 143°-145° C./50 millibars are obtained, accompanied by 19.8 parts (5.5% of theory, based on starting material II) of 2-tert.-butylphenol and 9.9 parts (6.5% of theory, based on starting material II) of 2,4-di-tert.-butylphenol. The conversion is 60% of theory, based on phenol employed. The starting material II is consumed practically quantitatively.

[Compound]

Name

20

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

sulfonated styrene divinylbenzene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9](=[CH2:11])[CH3:10]>>[C:9]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)([CH3:11])([CH3:10])[CH3:8].[C:9]([C:2]1[CH:3]=[C:4]([C:9]([CH3:11])([CH3:10])[CH3:8])[CH:5]=[CH:6][C:1]=1[OH:7])([CH3:10])([CH3:8])[CH3:11]

|

Inputs

Step One

[Compound]

|

Name

|

20

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=C

|

Step Three

[Compound]

|

Name

|

sulfonated styrene divinylbenzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The suspension is then stirred constantly in the reactor at 500 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is prepared in a stirred reactor at 85° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 6 hours

|

|

Duration

|

6 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

1 bar pressure and correspondingly 3.5 parts per hour of suspension are filtered through a suction line

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a metal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter (pore diameter 10 micrometers)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

subjected to fractional distillation

|

Outcomes

Product

Details

Reaction Time |

20 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(C=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 88% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |